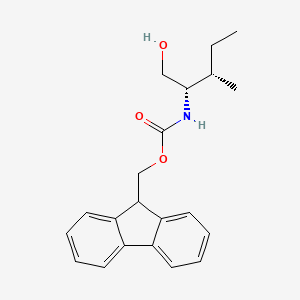

(9H-Fluoren-9-yl)methyl ((2S,3S)-1-hydroxy-3-methylpentan-2-yl)carbamate

Beschreibung

The compound “(9H-Fluoren-9-yl)methyl ((2S,3S)-1-hydroxy-3-methylpentan-2-yl)carbamate” is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. Its structure features a stereospecific (2S,3S) configuration with a hydroxyl group at position 1 and a methyl branch at position 3 of the pentane chain. Fmoc groups are widely used in peptide synthesis due to their stability under basic conditions and ease of removal under mild acidic conditions .

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S,3S)-1-hydroxy-3-methylpentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3/c1-3-14(2)20(12-23)22-21(24)25-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20,23H,3,12-13H2,1-2H3,(H,22,24)/t14-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMPMFRNXDNCNRH-VBKZILBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679813 | |

| Record name | (9H-Fluoren-9-yl)methyl [(2S,3S)-1-hydroxy-3-methylpentan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133565-46-5 | |

| Record name | (9H-Fluoren-9-yl)methyl [(2S,3S)-1-hydroxy-3-methylpentan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

Fmoc-Isoleucinol, also known as FMOC-ILE-OL or Fmoc-L-Isoleucinol, is primarily used as a protecting group for amines in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Therefore, the primary targets of Fmoc-Isoleucinol are the amines that need to be protected during the synthesis process.

Mode of Action

The Fmoc group in Fmoc-Isoleucinol acts as a base-labile protecting group. It is introduced to the amine through a reaction with Fmoc-Cl. This protection allows for the selective reaction of other functional groups in the molecule without interference from the amine. The Fmoc group can be removed rapidly by a base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate.

Biochemical Pathways

The use of Fmoc-Isoleucinol in peptide synthesis involves complex self-assembly pathways. These pathways allow the same set of biomolecules to form different self-assembly states by avoiding the thermodynamic pit. The assemblies nucleate using non-classical or classical nucleation routes into distinct metastable (transient hydrogels), kinetic (stable hydrogels), and thermodynamic structures.

Pharmacokinetics

A related compound, fmoc-phenylalanine, has been evaluated for its pharmacokinetic profile. It was found to have an oral bioavailability of 65±18% and a suitable pharmacokinetic profile

Result of Action

The primary result of Fmoc-Isoleucinol’s action is the protection of amines during peptide synthesis. This allows for the selective reaction of other functional groups in the molecule without interference from the amine. After the peptide synthesis is complete, the Fmoc group can be removed, leaving the amine free.

Action Environment

The action of Fmoc-Isoleucinol is influenced by the environment in which it is used. For example, the Fmoc group is rapidly removed by a base. Therefore, the pH of the environment can influence the stability of the Fmoc group. Additionally, temperature and solvent can affect the reaction rates and the stability of the Fmoc group.

Biochemische Analyse

Biochemical Properties

It is known that the Fmoc group, which is part of the Fmoc-Isoleucinol structure, plays a significant role in peptide synthesis. The Fmoc group is base-labile, meaning it can be removed under basic conditions, which is a crucial feature in solid-phase peptide synthesis.

Cellular Effects

It is known that Fmoc-dipeptides, a class of short aromatic peptides featuring the Fmoc group, exhibit eminent supramolecular self-assembly. This self-assembly results in the formation of a thermo-sensitive and shear-thinning hydrogel, which could potentially influence cellular processes.

Molecular Mechanism

The Fmoc group in Fmoc-Isoleucinol is known to contribute to the formation of β-sheet structures through π–π stacking. This self-assembly mechanism could potentially influence the interaction of Fmoc-Isoleucinol with other biomolecules.

Temporal Effects in Laboratory Settings

It is known that Fmoc-dipeptides, which include the Fmoc group, can form thermo-sensitive and shear-thinning hydrogels. This suggests that the properties of Fmoc-Isoleucinol could potentially change over time under certain conditions.

Metabolic Pathways

It is known that the Fmoc group is commonly used in peptide synthesis, suggesting that Fmoc-Isoleucinol could potentially be involved in peptide metabolism.

Subcellular Localization

Given the role of the Fmoc group in peptide synthesis, it is possible that Fmoc-Isoleucinol could be localized in areas of the cell where peptide synthesis occurs, such as the cytoplasm or the endoplasmic reticulum.

Biologische Aktivität

(9H-Fluoren-9-yl)methyl ((2S,3S)-1-hydroxy-3-methylpentan-2-yl)carbamate, also known as Fmoc-Isoleucinol, is a synthetic organic compound characterized by its unique structure, which includes a fluorenyl group and a carbamate functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

- IUPAC Name : 9H-fluoren-9-ylmethyl ((2S,3S)-1-hydroxy-3-methylpentan-2-yl)carbamate

- Molecular Formula : C21H25NO3

- Molecular Weight : 341.44 g/mol

- CAS Number : 133565-46-5

The compound's structure is essential for its biological activity, as the fluorenyl group contributes to its stability and reactivity, while the carbamate moiety may enhance its interactions with biological targets.

Pharmacological Properties

Research indicates that compounds similar to (9H-Fluoren-9-yl)methyl ((2S,3S)-1-hydroxy-3-methylpentan-2-yl)carbamate often exhibit significant pharmacological properties. The following activities have been associated with this compound:

- Enzyme Inhibition : The carbamate group can interact with enzymes, potentially modulating their activity. Studies show that it can form stable complexes with active sites of enzymes, affecting their function.

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

- Anticancer Potential : There is emerging evidence that compounds containing fluorenyl groups may have anticancer properties due to their ability to interfere with cell signaling pathways.

Mechanistic Insights

The biological activity of (9H-Fluoren-9-yl)methyl ((2S,3S)-1-hydroxy-3-methylpentan-2-yl)carbamate can be attributed to several mechanisms:

- Binding Affinity : The unique structure allows for specific interactions with biological targets, including receptors and enzymes.

- Stability of Complexes : The formation of stable complexes with enzymes or other biomolecules can lead to prolonged activity and efficacy in therapeutic applications.

Comparison of Similar Compounds

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| Fmoc-Isoleucinol | Fmoc-Isoleucinol | Fluorenyl and hydroxymethyl groups | Enzyme inhibition, antioxidant |

| (9H-Fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate | Pyrrolidin | Pyrrolidine moiety | Anticancer potential |

| (9H-Fluoren-9-yl)methyl (3-(hydroxymethyl)phenyl)carbamate | Hydroxymethyl | Hydroxymethyl group | Modulates enzyme activity |

Case Studies

-

Enzyme Interaction Studies :

- A study demonstrated that Fmoc-Isoleucinol inhibited the activity of certain proteases by binding to their active sites, leading to reduced enzymatic activity in vitro.

-

Antioxidant Evaluation :

- In a series of assays measuring DPPH radical scavenging activity, Fmoc-Isoleucinol exhibited significant antioxidant properties compared to control compounds.

-

Anticancer Research :

- Experimental results indicated that Fmoc-Isoleucinol could inhibit the proliferation of cancer cells in culture, suggesting its potential as an anticancer agent.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Stereochemistry : The (2S,3S) configuration of the target compound likely influences its melting point and solubility compared to enantiomers. For example, compounds 65a (R-configuration) and 65b (S-configuration) exhibit a 12°C difference in melting points .

- Functional Groups: Hydroxyl vs. Aromatic vs. Aliphatic Chains: The 4-hydroxybenzyl analog (106864-36-2) exhibits higher lipophilicity than the target’s aliphatic chain, affecting membrane permeability .

- Synthetic Yields : Fmoc-protected compounds generally show high yields (85–91% in ), but steric hindrance (e.g., tert-butoxy groups in ) or complex reactions (e.g., asymmetric transfer hydrogenation in ) can reduce yields to 18% .

Physicochemical Properties

- Melting Points : Aliphatic Fmoc derivatives (e.g., 65a, 65b) melt between 120–150°C, while aromatic analogs (e.g., 2g) may have higher melting points due to π-π stacking .

- Solubility: The hydrochloride salt of the aminopropyl analog (210767-37-6) shows high solubility in polar solvents, whereas the target compound’s hydroxyl group may confer moderate aqueous solubility .

Spectral Data Comparisons

- NMR: reports 1H/13C NMR data for Fmoc-protected hydroxamates (2k, 2k*), highlighting distinct chemical shifts for hydroxyamino (δ ~10 ppm) and Fmoc aromatic protons (δ ~7.7 ppm) .

- Mass Spectrometry : The fluoro analog (141899-12-9) and compound 16 () exhibit molecular ions at m/z 459.2 and 383.4, respectively, consistent with their molecular weights .

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The amine reacts with Fmoc-Cl in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at 0–5°C, facilitated by a tertiary amine base such as N,N-diisopropylethylamine (DiPEA). The base neutralizes HCl generated during the reaction, preventing protonation of the amine and ensuring efficient carbamate formation. Key parameters include:

-

Molar ratio : 1.1 equivalents of Fmoc-Cl to amine to minimize di- or tri-substitution byproducts.

-

Temperature control : Sub-zero conditions mitigate exothermic side reactions.

-

Solvent purity : Anhydrous solvents prevent hydrolysis of Fmoc-Cl.

Post-reaction, the crude product is purified via silica gel chromatography (eluent: hexane/ethyl acetate 3:1) to achieve >95% purity. Yields typically range from 75–85%, contingent on the steric hindrance of the amino alcohol.

Active Ester Strategy Using Fmoc-Osu

An alternative method employs Fmoc-Osu (9-fluorenylmethyl N-succinimidyl carbonate), an active ester derivative, to enhance reaction efficiency under neutral or slightly acidic conditions. This approach circumvents the need for strong bases, making it suitable for acid-sensitive substrates.

Protocol Optimization

The amino alcohol is dissolved in dimethylformamide (DMF) and treated with 1.2 equivalents of Fmoc-Osu at room temperature for 12–24 hours. The succinimide byproduct is removed via aqueous extraction (5% citric acid followed by saturated NaHCO3). Advantages of this method include:

-

Reduced racemization risk : Mild conditions preserve the (2S,3S) configuration.

-

Scalability : Suitable for multi-gram syntheses without yield drop-off.

However, the necessity for extended reaction times and higher reagent costs limit its industrial adoption. Reported yields are comparable to the Fmoc-Cl method (70–80%).

Solid-Phase Synthesis for High-Throughput Applications

Recent advancements adapt solid-phase peptide synthesis (SPPS) principles for carbamate formation. The amino alcohol is immobilized on a Wang resin via its hydroxyl group, enabling iterative Fmoc deprotection and coupling steps.

Stepwise Procedure

-

Resin loading : The hydroxyl group of (2S,3S)-1-hydroxy-3-methylpentan-2-amine is anchored to the resin using a trichloroacetimidate linker.

-

Fmoc coupling : Fmoc-Cl is delivered in DCM with catalytic DiPEA (2% v/v) for 2 hours.

-

Cleavage : The product is liberated from the resin using trifluoroacetic acid (TFA)/water (95:5).

This method achieves 90–95% purity without chromatography but requires specialized equipment. It is favored in combinatorial chemistry for parallel synthesis.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Stereochemical Integrity |

|---|---|---|---|---|

| Fmoc-Cl | 75–85 | >95 | 2–4 hours | High |

| Fmoc-Osu | 70–80 | 90–95 | 12–24 hours | High |

| Solid-Phase | 80–90 | 90–95 | 6–8 hours | Moderate* |

*Potential epimerization during resin cleavage.

Troubleshooting and Optimization Strategies

Byproduct Formation

-

Di-Fmoc derivatives : Excess Fmoc-Cl or prolonged reaction times lead to overprotection. Remedy: Strict stoichiometric control and TLC monitoring.

-

Hydroxyl group activation : Unprotected hydroxyls may react with Fmoc-Cl. Solution: Temporary protection as a tert-butyldimethylsilyl (TBS) ether, removed post-synthesis with tetrabutylammonium fluoride (TBAF).

Q & A

Q. What are the standard synthetic routes for (9H-Fluoren-9-yl)methyl ((2S,3S)-1-hydroxy-3-methylpentan-2-yl)carbamate, and how is high purity ensured?

The synthesis typically involves multi-step reactions with chiral intermediates. For example, carbamate derivatives are formed by reacting hydroxyl-bearing precursors with Fmoc-protecting agents (e.g., Fmoc-OSu) under alkaline conditions, followed by purification via column chromatography on silica gel . Purity (>95%) is validated using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, with characteristic shifts in -NMR spectra (e.g., -CH-NH- signals at 2.97–3.18 ppm confirming carbamate formation) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- NMR Spectroscopy : Assigns stereochemistry (e.g., (2S,3S) configuration) and identifies functional groups (e.g., fluorenyl protons at 7.2–7.8 ppm) .

- Mass Spectrometry (ESI-MS) : Monitors reaction progress and verifies molecular weight .

- HPLC : Quantifies purity and detects impurities .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (tested for permeation), safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhaling dust or aerosols .

- Disposal : Collect waste in sealed containers and dispose via authorized hazardous waste services .

- First Aid : For skin contact, wash with soap and water; for eye exposure, rinse for 15 minutes .

Advanced Research Questions

Q. How does the stereochemistry ((2S,3S)-configuration) influence reactivity and biological activity?

The chiral centers dictate enantioselective interactions with biological targets. For example, the (S)-configuration in similar carbamates enhances binding to enzymes like acetylcholinesterase due to spatial complementarity . Computational docking studies (e.g., molecular dynamics simulations) can predict binding affinities, while circular dichroism (CD) spectra validate conformational stability .

Q. What experimental design challenges arise in optimizing reaction yields for this compound?

- Reaction Time : Prolonged stirring (e.g., 18 hours vs. 3 hours) improves yields (33% vs. 15%) by ensuring complete carbamate formation .

- Solvent Choice : Chloroform minimizes side reactions compared to polar solvents .

- Temperature Control : Exothermic reactions require cooling to prevent decomposition .

Q. How can researchers resolve contradictions in stability data under varying experimental conditions?

- Controlled Stability Studies : Monitor decomposition products (e.g., CO, NO) via gas chromatography-mass spectrometry (GC-MS) under stress conditions (heat, light) .

- Comparative Analysis : Cross-reference thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data to identify degradation thresholds .

Q. What strategies are effective for modifying this compound to enhance its bioactivity?

- Side-Chain Functionalization : Introduce methylthio or methoxy groups to improve lipophilicity and membrane permeability .

- Peptide Conjugation : Couple with α-amino phosphonic acids to create protease-resistant mimetics .

- Protecting Group Swapping : Replace Fmoc with tert-butyloxycarbonyl (Boc) for altered solubility profiles .

Q. How does this compound compare structurally and functionally to related carbamates in medicinal chemistry?

Methodological Considerations

Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

Q. How should researchers address discrepancies in reported toxicity data?

- In Vitro Assays : Conduct MTT assays on cell lines (e.g., HEK293) to quantify cytotoxicity .

- In Silico Profiling : Apply ProTox-II to predict acute oral toxicity (e.g., LD class 4, H302) and cross-validate with SDS data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.